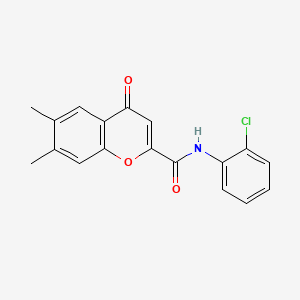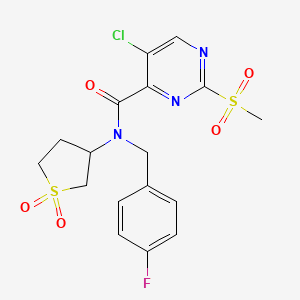![molecular formula C13H10N4O5 B11413596 7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one](/img/structure/B11413596.png)
7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one is a compound that combines the structural features of chromen-2-one and 3-nitro-1,2,4-triazole. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The chromen-2-one moiety is known for its biological activities, while the 3-nitro-1,2,4-triazole group adds unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one typically involves the following steps:
Preparation of 7-hydroxy-4-methyl-2H-chromen-2-one: This intermediate is synthesized by reacting 4-methylumbelliferone with appropriate reagents.
Etherification: The 7-hydroxy-4-methyl-2H-chromen-2-one is then reacted with 1-bromo-2-chloroethane in the presence of anhydrous potassium carbonate to form 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one.
Substitution Reaction: The final step involves the reaction of 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one with 3-nitro-1,2,4-triazole under optimized solvent and base conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent systems, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 7-[2-(3-Amino-1,2,4-triazolyl)ethoxy]chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-hydroxy-4-methyl-2H-chromen-2-one and 3-nitro-1,2,4-triazole.
科学的研究の応用
7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, while the 3-nitro-1,2,4-triazole group can participate in redox reactions. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one: Similar structure but lacks the nitro group.
3-Nitro-1,2,4-triazol-5-one: Contains the nitrotriazole moiety but lacks the chromen-2-one structure.
Uniqueness
7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one is unique due to the combination of the chromen-2-one and 3-nitro-1,2,4-triazole moieties. This dual functionality provides a wide range of chemical reactivity and potential biological activities .
特性
分子式 |
C13H10N4O5 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC名 |
7-[2-(3-nitro-1,2,4-triazol-1-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C13H10N4O5/c18-12-4-2-9-1-3-10(7-11(9)22-12)21-6-5-16-8-14-13(15-16)17(19)20/h1-4,7-8H,5-6H2 |
InChIキー |
ZZELTMUPPBGIKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCN3C=NC(=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-2-(ethylsulfanyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11413528.png)
![Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11413534.png)

![2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11413539.png)
![5-butyl-4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413543.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11413552.png)
![3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413553.png)
![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11413564.png)
![N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413566.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B11413569.png)
![9-(4-fluorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11413590.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413591.png)
